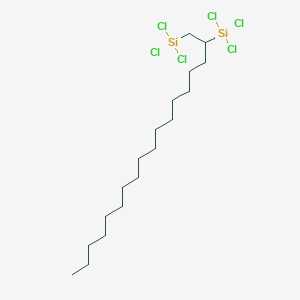

![molecular formula C12H8ClF3N4 B2896658 4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine CAS No. 303997-62-8](/img/structure/B2896658.png)

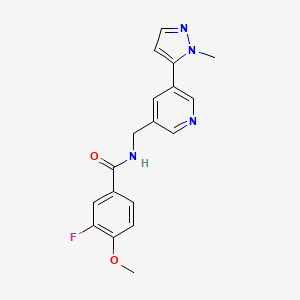

4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have a chlorine atom and a trifluoromethyl group attached to the pyridine ring .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as 2- [3-Chloro-5- (trifluoromethyl)-2-pyridinyl]-acetonitrile have been synthesized .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Development of Heterocyclic Compounds : The compound is utilized in the synthesis of new heterocyclic compounds, offering moderate to good yields. This process involves optimized Buchwald-Hartwig amination conditions, indicating its significance in creating new N-arylpyrimidin-2-amine derivatives for various applications (El-Deeb, Ryu, & Lee, 2008).

Catalysis and Domino Reactions : A catalyst-free domino reaction involving this compound class has been developed, leading to the synthesis of 4-(N-(2,2-difluoroethyl)(N-heteroarylmethyl)amino)-5,5-disubstitutedfuran-2(5H)-one, showcasing its utility in innovative synthetic pathways (Zhao et al., 2020).

Material Science and Engineering

- Gas Separation Applications : The compound's derivatives are explored in the context of gas separation, where hyperbranched polyimides synthesized from related triamine and dianhydride monomers exhibit potential for efficient gas separation, highlighting the material science applications of such molecules (Fang, Kita, & Okamoto, 2000).

Pharmacological Applications

Antihypertensive Activity : Derivatives of the compound have shown significant antihypertensive activity in animal models, providing a foundation for the development of new antihypertensive agents (Bennett et al., 1981).

Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, related structurally to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the compound's relevance in the search for new therapeutic agents (Rahmouni et al., 2016).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of ns5b, a non-structural protein encoded by the hepatitis c virus .

Mode of Action

It’s worth noting that the trifluoromethyl group and the pyridinyl group in the compound could potentially interact with biological targets, leading to changes in their function .

Biochemical Pathways

Given its potential role as an inhibitor of ns5b, it may interfere with the replication of the hepatitis c virus .

Pharmacokinetics

The compound’s water solubility (622mg/l at 25℃) and logp (259 at 20℃) suggest that it may have reasonable bioavailability .

Result of Action

If it acts as an inhibitor of ns5b, it could potentially prevent the replication of the hepatitis c virus .

Action Environment

The compound’s storage temperature (under inert gas (nitrogen or argon) at 2–8 °c) suggests that it may be sensitive to temperature and oxygen exposure .

Eigenschaften

IUPAC Name |

4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N4/c13-9-5-7(12(14,15)16)6-19-10(9)2-1-8-3-4-18-11(17)20-8/h1-6H,(H2,17,18,20)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAPCPYCAYGAFW-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C=CC2=C(C=C(C=N2)C(F)(F)F)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N=C1/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(5-Chloro-2-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2896575.png)

![5-[(4-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2896581.png)

![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2896585.png)

![ethyl 3-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2896586.png)

![Lithium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2896593.png)

![2-(4-Benzylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2896595.png)

![1-(2,3-Dimethoxyphenyl)-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2896596.png)